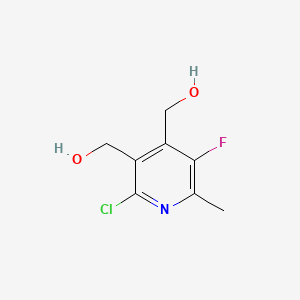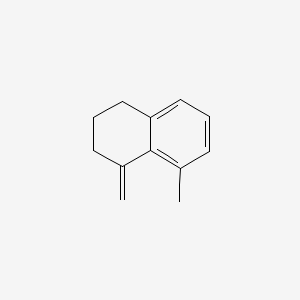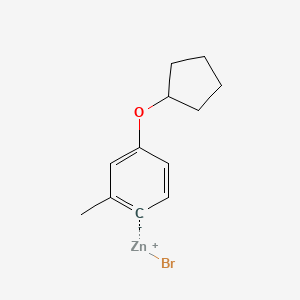
4-Cyclopentyloxy-2-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyloxy-2-methylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent known for its excellent solvating properties. The compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-cyclopentyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-cyclopentyloxy-2-methylbromobenzene with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Cyclopentyloxy-2-methylbromobenzene+Zn→4-Cyclopentyloxy-2-methylphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified and standardized to a 0.50 M solution in tetrahydrofuran.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentyloxy-2-methylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs at room temperature or slightly elevated temperatures. The general reaction scheme is:
4-Cyclopentyloxy-2-methylphenylzinc bromide+R-X→4-Cyclopentyloxy-2-methylphenyl-R+ZnBrX
where R-X is an organic halide.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, where the 4-cyclopentyloxy-2-methylphenyl group is attached to various organic moieties.
Applications De Recherche Scientifique
4-Cyclopentyloxy-2-methylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its derivatives may be explored for therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-cyclopentyloxy-2-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the new carbon-carbon bond. The general pathway involves the oxidative addition of the organic halide to the catalyst, followed by transmetalation with the organozinc compound, and finally reductive elimination to form the product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopentyloxy-2-methylphenylzinc chloride
- 4-Cyclopentyloxy-2-methylphenylzinc iodide
- 4-Cyclopentyloxy-2-methylphenylzinc fluoride
Uniqueness
4-Cyclopentyloxy-2-methylphenylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balanced reactivity profile, making it suitable for a wide range of synthetic applications.
Propriétés
Formule moléculaire |
C12H15BrOZn |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclopentyloxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11;;/h4,8-9,11H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
AKPZQGUIAPTDLB-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC(=C1)OC2CCCC2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)
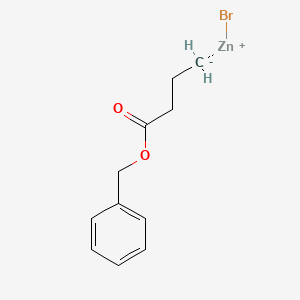
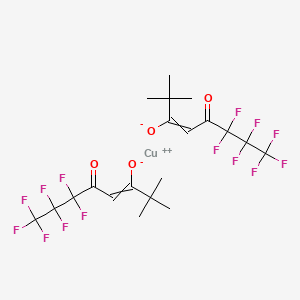
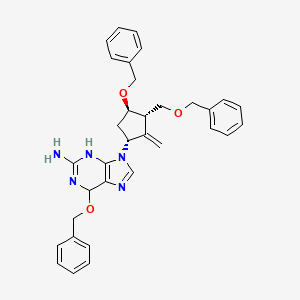
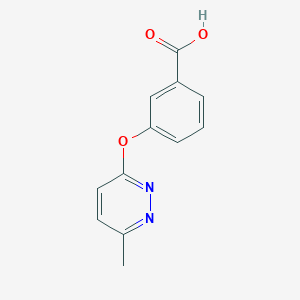
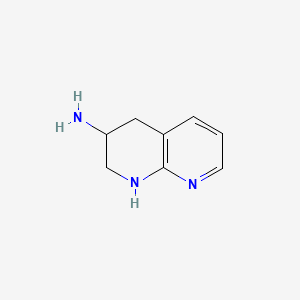
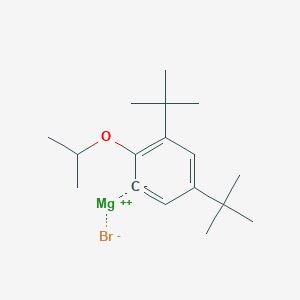

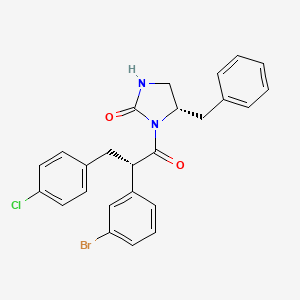
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)
